N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine

Description

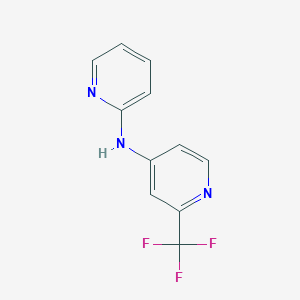

N-(2-Pyridinyl)-2-(trifluoromethyl)-4-pyridinamine is a heterocyclic compound featuring two pyridine rings. The primary pyridine ring is substituted with a trifluoromethyl (-CF₃) group at position 2 and an amine (-NH₂) group at position 4, which is further linked to a secondary pyridine ring at position 2.

Properties

IUPAC Name |

N-pyridin-2-yl-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-7-8(4-6-15-9)17-10-3-1-2-5-16-10/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXQGNIHUSXPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the synthesis of several APIs. Notably, it has been utilized in the synthesis of naporafenib, a RAF inhibitor used in targeted cancer therapies. This application highlights its importance in developing drugs that target specific molecular pathways involved in cancer progression .

Checkpoint Kinase Inhibitors

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine is also involved in synthesizing oral checkpoint kinase inhibitors, which are vital for immunotherapy treatments. These inhibitors help modulate the immune response against tumors, showcasing the compound's role in advancing cancer treatment methodologies .

Chemical Synthesis

Ligand Formation

The compound is utilized to synthesize pyridine-based ligands that stabilize hypervalent iodine species. These ligands are essential in various synthetic transformations, further emphasizing the compound's versatility in chemical synthesis .

Chichibabin Reaction

this compound can undergo a Chichibabin reaction to introduce additional amine groups at the para position of the pyridine ring. This transformation expands its utility in creating more complex molecules for pharmaceutical applications .

Bioactivity and Biological Applications

Anticancer Activity

Research has indicated that derivatives of trifluoromethyl pyridine compounds exhibit anticancer properties. For instance, novel trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3, K562, HeLa, and A549. These findings suggest that this compound and its derivatives could be explored further for their potential anticancer activities .

Antifungal and Insecticidal Properties

Studies have reported antifungal activities of trifluoromethyl pyrimidine derivatives against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Additionally, these compounds have demonstrated moderate insecticidal activities against pests such as Mythimna separata. This broad spectrum of biological activity indicates potential applications in agricultural chemistry as well .

Mechanism of Action

The mechanism of action of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins and enzymes. This interaction can modulate the activity of these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Trifluoromethyl Groups

Key Observations :

- 3-Chloro-N-[...]-pyridinamine introduces a piperidinyl-benzyl group, which may improve binding to neurological targets but increase molecular weight (~438 g/mol vs. ~279 g/mol for the target compound) .

Analogues with Varied Linkages and Substituents

Key Observations :

- UDO ’s piperazine and ketone groups enhance solubility and CYP51 binding, but its larger size (MW ~520 g/mol) may limit bioavailability compared to the target compound .

- Fluazuron ’s ether linkage and benzamide group improve stability in environmental applications but reduce CNS activity due to lower lipophilicity .

Analogues with Heterocyclic Replacements

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 279.23 | 2.1 | 1 | 4 |

| Fluopyram | 396.78 | 3.8 | 1 | 5 |

| RTI-7470-44 | 455.88 | 4.5 | 2 | 7 |

Biological Activity

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. This structural motif is common among various biologically active compounds, contributing to their efficacy in pharmaceutical applications.

Target Interactions

This compound is hypothesized to interact with several biological targets, particularly enzymes involved in neurodegenerative diseases. Structurally similar compounds have demonstrated inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important for the treatment of Alzheimer’s disease. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, potentially increasing its bioavailability and therapeutic effectiveness.

Anti-Microbial Activity

Pyridine derivatives have been associated with a broad spectrum of anti-microbial activities. The presence of the trifluoromethyl group may enhance these properties by increasing the lipophilicity of the compound, allowing better interaction with microbial membranes.

Case Studies and Research Findings

- Inhibition Studies : Molecular docking studies have suggested that this compound could bind effectively to the active sites of acetylcholinesterase, indicating potential use in treating neurodegenerative diseases.

- Synthesis and Evaluation : A series of related compounds were synthesized and evaluated for their biological activity. For example, certain pyridine derivatives displayed potent growth inhibition against cancer cells, suggesting that modifications to the pyridine structure can lead to enhanced biological activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents like trifluoromethyl groups significantly influence the biological activity of pyridine derivatives. This relationship underscores the importance of chemical modification in drug development .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are used to introduce pyridine rings, while trifluoromethyl groups are added via electrophilic substitution or halogen exchange (e.g., using CF₃I or Ruppert-Prakash reagents). Reaction conditions often require inert atmospheres (N₂/Ar), solvents like DMF or toluene, and catalysts such as Pd/C or CuI .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- FT-IR : To identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

- X-ray Crystallography : For definitive structural elucidation (e.g., bond angles in pyridine rings) .

Q. What are the solubility and stability properties of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and trifluoromethyl groups. Stability studies suggest it is hygroscopic and degrades under prolonged UV exposure. Storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves:

- Catalyst Screening : Pd/C (5 mol%) improves coupling efficiency compared to CuI .

- Solvent Optimization : Toluene yields higher purity than DMF due to reduced side reactions .

- Temperature Control : Maintaining 80–100°C prevents decomposition of intermediates.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization enhances purity .

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | Toluene | 80 | 78 |

| CuI | DMF | 100 | 52 |

Q. How does the trifluoromethyl group influence bioactivity?

The CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 2.5), improving membrane permeability. In enzyme inhibition assays, it increases binding affinity by forming hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites). Comparative studies with non-fluorinated analogs show a 3–5× potency boost .

Q. What computational methods model its interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases or GPCRs .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Quantifies substituent effects on activity using Hammett constants or electrostatic potential maps .

Q. How can conflicting data in biological assays be resolved?

Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions. Solutions include:

- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization and calorimetry .

- Control Experiments : Test for off-target effects using mutant proteins or competitive inhibitors.

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.